molecular formula C18H18Cl2N2O B3018135 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide CAS No. 450364-75-7

2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No. B3018135
CAS RN: 450364-75-7
M. Wt: 349.26
InChI Key: ZBOQNMFBFFTXDX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperidine ring and a benzamide moiety. These compounds are of interest due to their biological activities, which include acting as opioid receptor agonists and CCR5 antagonists, as well as their potential anti-acetylcholinesterase (anti-AChE) activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic compounds and piperidin-4-one. For example, the synthesis of a δ opioid receptor agonist involves the introduction of a radioisotope via an aryllithium reaction with carbon dioxide, followed by amide formation . Another synthesis pathway for a CCR5 antagonist includes elimination, reduction, and bromination reactions, followed by the reaction of the intermediate with a piperidin-4-yl benzamide derivative . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed information about the chemical environment of the atoms within the molecule and the molecular weight, respectively . The presence of a piperidine ring and a benzamide group is a common feature in these molecules, which is likely to be the case for the compound as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the piperidine ring can undergo various functionalization reactions. For instance, the introduction of substituents at the nitrogen atom of the benzamide can dramatically enhance biological activity . The reactivity of the benzamide moiety and the piperidine nitrogen are crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. These properties include solubility, melting point, and stability, which are important for the practical use of the compound in biological applications. The presence of halogen atoms, such as chlorine and bromine, in the compounds can influence these properties due to their electronegativity and size .

properties

IUPAC Name

2,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOQNMFBFFTXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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